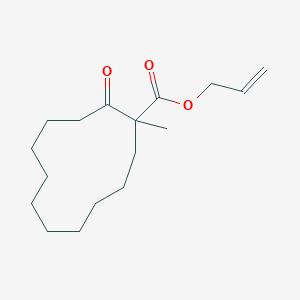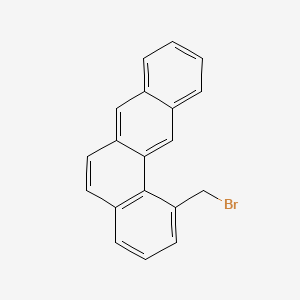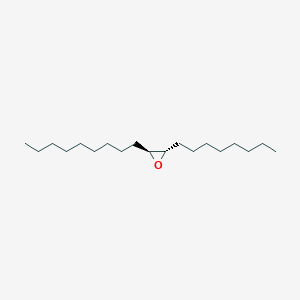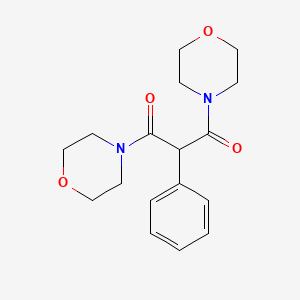
Morpholine, 4,4'-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- is an organic compound that features a morpholine ring structure with additional functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- typically involves the reaction of morpholine with a suitable dicarbonyl compound. One common method is the reaction of morpholine with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the additional functional groups.
Benzil: A dicarbonyl compound used in the synthesis of the target compound.
N-Phenylmorpholine: A related compound with a phenyl group attached to the morpholine ring.
Uniqueness
Morpholine, 4,4’-(1,3-dioxo-2-phenyl-1,3-propanediyl)bis- is unique due to its specific combination of functional groups and ring structure
Eigenschaften
CAS-Nummer |
79815-71-7 |
|---|---|
Molekularformel |
C17H22N2O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1,3-dimorpholin-4-yl-2-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H22N2O4/c20-16(18-6-10-22-11-7-18)15(14-4-2-1-3-5-14)17(21)19-8-12-23-13-9-19/h1-5,15H,6-13H2 |
InChI-Schlüssel |
VNCINQDZUVYYGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
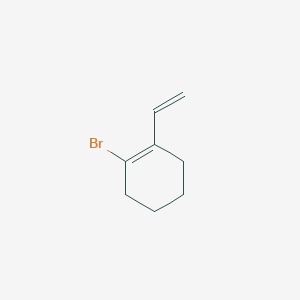
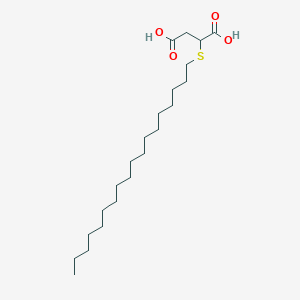
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)

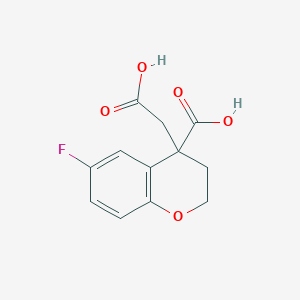
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
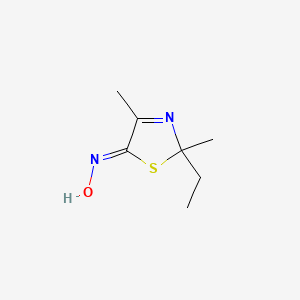
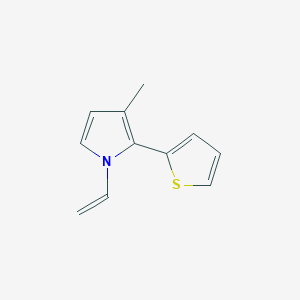
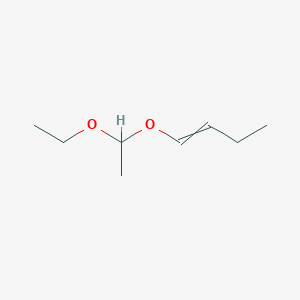
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
